Researchers are particularly interested in Erlotinib Impurity A for several reasons. Firstly, regulatory bodies like the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Erlotinib Hydrochloride [, ]. This is crucial for ensuring the safety and efficacy of the drug. Secondly, understanding the formation and properties of Impurity A can help optimize the synthesis of Erlotinib, leading to higher purity levels in the final drug substance [].
Erlotinib impurity A is classified as a synthetic organic compound derived from the manufacturing process of Erlotinib hydrochloride. It is produced through secondary reactions that occur during the synthesis of Erlotinib, particularly under alkaline conditions where competitive nucleophilic substitution reactions can lead to etherification impurities . The identification and quantification of such impurities are critical for regulatory compliance and ensuring the safety of pharmaceutical preparations .
The synthesis of Erlotinib impurity A involves several steps that typically include:
For example, one method describes treating a precursor compound with bromine in dichloromethane, leading to a mixture that includes Erlotinib impurity A among other products. The purification process often involves high-performance liquid chromatography (HPLC) to isolate the impurities for further analysis .
Erlotinib impurity A has a complex molecular structure characterized by:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for confirming the structure of this impurity. For instance, structural isomers have been identified based on their distinct NMR signals and mass spectra, indicating variations in substitution patterns on the quinazoline ring .
Erlotinib impurity A can participate in several chemical reactions:
The understanding of these reactions is vital for controlling impurity levels during drug synthesis and ensuring the production of high-purity pharmaceutical products .
Erlotinib impurity A exhibits several notable physical and chemical properties:
The primary applications of Erlotinib impurity A include:
Erlotinib impurity A is systematically identified as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine (IUPAC name) [4]. It carries the CAS Registry Number 183321-85-9 and is cataloged under identifiers like CID 16045728 in PubChem [1] [3]. Its molecular formula C₂₁H₂₀ClN₃O₃ corresponds to a molecular weight of 397.85 g/mol [3] [4]. The impurity belongs to the quinazoline derivatives class, specifically as a halogenated structural isomer of erlotinib [2] .
Table 1: Chemical Identifiers of Erlotinib Impurity A
Category | Identifier |
---|---|
IUPAC Name | 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine |
CAS Registry Number | 183321-85-9 |
Molecular Formula | C₂₁H₂₀ClN₃O₃ |
Molecular Weight | 397.85 g/mol |
SMILES Notation | COCCOC₁=C(C=C₂C(=C₁)C(=NC=N₂)NC₃=CC=CC(=C₃)C#C)OCCCl |
InChI Key | BIHHIONDWPZXJC-UHFFFAOYSA-N |
Structurally, impurity A features a chloroethoxy substitution at the 7-position and a methoxyethoxy group at the 6-position of the quinazoline ring, differentiating it from its isomer (impurity 5, with reversed substituent positions) [2] . X-ray crystallography confirms this regiochemistry, showing how the chlorine atom's position affects molecular packing and polarity . Key computational descriptors include:
The International Conference on Harmonisation (ICH) Q3A guidelines classify erlotinib impurity A as a genotoxic concern due to its reactive alkyl chloride moiety, mandating strict control limits ≤0.1% in final drug substances [2] [6]. Regulatory agencies require rigorous identification and quantification using validated analytical methods to ensure patient safety and drug efficacy [2] .
Table 2: Regulatory Requirements for Erlotinib Impurity Control
Parameter | Requirement | Analytical Technique |
---|---|---|
Threshold Limit | ≤0.10% (ICH Q3A) | HPLC with UV/PDA detection |
Identification Limit | ≥0.05% | LC-MS/NMR |
Quantification | Precision RSD <5.0% | Validated RP-HPLC methods |
Structural Confirmation | Absolute requirement | X-ray diffraction/NMR |
Reverse-phase HPLC with photodiode array detection (PDA) is the gold standard for monitoring this impurity, leveraging differences in retention times between impurity A (tR ~12.8 min) and its isomer impurity 5 (tR ~14.2 min) [6]. The Chinese patent CN104447579A details a specific HPLC method using a C18 column with phosphate buffer/acetonitrile gradients for precise impurity profiling [6].
Impurity A forms during late-stage synthesis of erlotinib, primarily through two pathways:
Table 3: Key Reaction Steps Generating Erlotinib Impurity A
Step | Reaction Conditions | Impurity Formation Risk |
---|---|---|
BBr₃ Demethylation | -55°C in CH₂Cl₂, 30h reaction | Incomplete reaction yields mixed hydroxy intermediates |
Chlorination | SOCl₂ in toluene, 80°C | Regioselective substitution at C7 position |
Aniline Coupling | Reflux in IPA/EtOAc/CH₂Cl₂, 18h | Nucleophilic displacement with chloroethoxy intermediates |
Industrial processes minimize impurity A through:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8